molecular formula C52H65N11O12S2 B1208395 1QN-Echinomycin CAS No. 77195-99-4

1QN-Echinomycin

Numéro de catalogue: B1208395
Numéro CAS: 77195-99-4
Poids moléculaire: 1100.3 g/mol
Clé InChI: ITWKZNYKGRGXPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1QN-Echinomycin, also known as this compound, is a useful research compound. Its molecular formula is C52H65N11O12S2 and its molecular weight is 1100.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Treatment

Echinomycin has been extensively studied for its antitumor properties, particularly against cancers characterized by HIF-1 overexpression:

  • Breast Cancer : A liposomal formulation of echinomycin has shown promising results in eliminating established triple-negative breast cancer metastases in preclinical models. This formulation significantly enhances the drug's efficacy compared to traditional formulations .
  • Acute Myeloid Leukemia (AML) : Echinomycin has demonstrated the ability to reduce leukemia burden by inhibiting leukemia stem cells in murine models. It acts on the AML1-ETO/HIF-1α/DNMT3A axis, suggesting its potential as a therapeutic agent in AML .

Autoimmune Diseases

Recent studies have indicated that echinomycin can be beneficial in treating graft-versus-host disease (GvHD) by inhibiting HIF-1α accumulation in affected tissues. This application highlights its role beyond oncology into immunology .

Antimicrobial Activity

Echinomycin exhibits moderate antibacterial activity against various strains of bacteria, including resistant strains. Its effectiveness against Staphylococcus aureus and Enterococcus species has been documented, making it a candidate for further exploration as an antibiotic agent .

Formulation Advancements

The development of liposomal formulations has significantly improved the pharmacokinetics and therapeutic index of echinomycin:

  • Liposomal Echinomycin : This formulation enhances drug delivery to tumor sites while minimizing systemic toxicity. Studies show that liposomal echinomycin can provide more effective inhibition of primary tumor growth compared to traditional formulations .

Case Studies and Research Findings

StudyFocusKey Findings
Magliulo et al. (2018)HIF-1 inhibition in GvHDEchinomycin reduces severity of GvHD in mouse models through HIF-1α inhibition .
Zhang et al. (2020)Triple-negative breast cancerLiposomal formulation eliminated established metastases, demonstrating enhanced efficacy .
Kong et al. (2019)Antitumor activityEchinomycin inhibited leukemia stem cell repopulation and reduced tumor growth in AML models .
Calvani et al. (2004)Mechanism studyEchinomycin inhibits chromatin decondensation and DNA replication, indicating its anti-proliferative effects .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for handling 1QN-Echinomycin in cellular assays?

  • Methodological Answer : Standard protocols include conducting stability tests under varying pH and temperature conditions, selecting biocompatible solvents (e.g., DMSO at ≤0.1% v/v), and including cytotoxicity controls using viability assays (e.g., MTT or ATP-based assays). Dose-response curves should be validated across multiple cell lines to account for biological variability .

Q. How should researchers design controlled experiments to isolate this compound's therapeutic effects from non-specific cytotoxicity?

  • Methodological Answer : Implement parallel assays using structurally related but pharmacologically inert analogs as negative controls. Include rescue experiments where target proteins are overexpressed to confirm mechanism-specific effects. Use orthogonal detection methods (e.g., fluorescence microscopy and flow cytometry) to validate observations .

Q. What ethical considerations apply when conducting animal studies with this compound?

  • Methodological Answer : Obtain IACUC/IRB approval, adhere to the 3Rs principle (Replacement, Reduction, Refinement), and define humane endpoints (e.g., tumor volume limits or weight loss thresholds). Include sham-treated control groups to distinguish drug effects from procedural stress .

Advanced Research Questions

Q. How can researchers address discrepancies in reported binding affinities of this compound across different studies?

  • Methodological Answer : Conduct reproducibility studies using standardized buffer conditions (e.g., ionic strength, co-factors). Perform meta-analyses with heterogeneity tests (e.g., I² statistics) to quantify variability. Collaborate with independent labs for blinded validation of key assays (e.g., surface plasmon resonance or isothermal titration calorimetry) .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound efficacy studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀/EC₅₀ values. Report confidence intervals and apply correction methods (e.g., Bonferroni) for multiple comparisons. For heterogeneous datasets, employ mixed-effects models to account for inter-study variability .

Q. What strategies improve target engagement validation for this compound in complex biological systems?

  • Methodological Answer : Combine cellular thermal shift assays (CETSA) with proteomic profiling to confirm target binding. Use genetic knockdown/knockout models to correlate target protein levels with drug efficacy. Validate findings with orthogonal techniques like bioluminescence resonance energy transfer (BRET) .

Q. How can transcriptomic and proteomic data be integrated to map this compound's polypharmacology?

  • Methodological Answer : Apply bioinformatics pipelines (e.g., Ingenuity Pathway Analysis) for cross-omics integration. Use pathway enrichment tools (e.g., DAVID or GSEA) to identify conserved mechanisms. Validate predicted interactions via protein-protein interaction networks (e.g., STRING DB) and functional assays .

Q. What computational methods best predict off-target interactions of this compound analogs?

  • Methodological Answer : Employ molecular dynamics simulations to assess binding pocket flexibility. Combine chemoproteomics (e.g., activity-based protein profiling) with machine learning models trained on structural fingerprints. Validate predictions using in vitro selectivity panels .

Q. Data Contradiction & Validation

Q. How should researchers resolve conflicting reports on this compound's hypoxia-selective activity?

  • Methodological Answer : Standardize hypoxia induction protocols (e.g., 1% O₂ vs. chemical hypoxia mimetics). Use real-time oxygen sensors in culture systems and include normoxic controls with identical media composition. Perform transcriptomic profiling (e.g., RNA-seq) to confirm hypoxia-responsive pathway activation .

Q. What quality control measures ensure reproducibility in this compound stability studies?

  • Methodological Answer : Monitor degradation products via HPLC-MS/MS under accelerated stability conditions (40°C/75% RH). Use deuterated internal standards for quantitative accuracy. Share raw chromatograms and mass spectra in supplementary materials to enable cross-lab comparisons .

Propriétés

Numéro CAS

77195-99-4

Formule moléculaire

C52H65N11O12S2

Poids moléculaire

1100.3 g/mol

Nom IUPAC

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide

InChI

InChI=1S/C52H65N11O12S2/c1-26(2)39-50(72)74-24-37(59-43(65)35-22-53-32-18-14-15-19-33(32)57-35)45(67)55-29(6)47(69)63(10)41-49(71)62(9)40(27(3)4)51(73)75-23-36(58-42(64)34-21-20-30-16-12-13-17-31(30)56-34)44(66)54-28(5)46(68)60(7)38(48(70)61(39)8)25-77-52(41)76-11/h12-22,26-29,36-41,52H,23-25H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)

Clé InChI

ITWKZNYKGRGXPU-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

SMILES canonique

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Synonymes

1QN-echinomycin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.